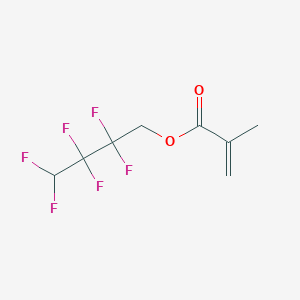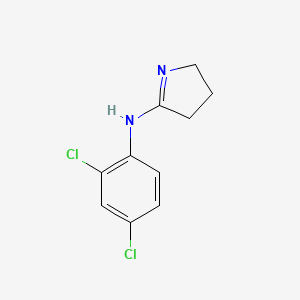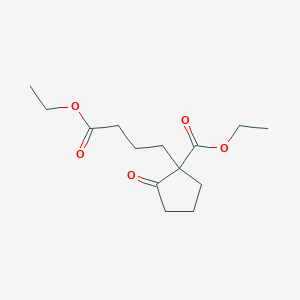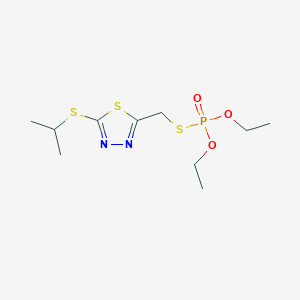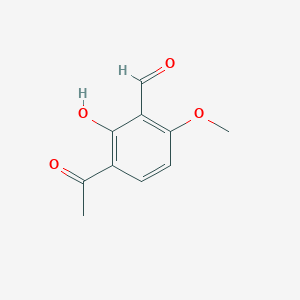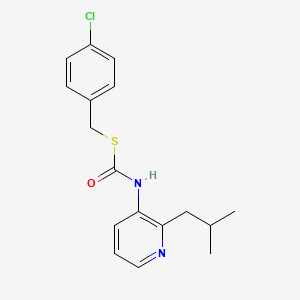
Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a pyridine ring, a chlorophenyl group, and an ester linkage, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester typically involves the reaction of 3-pyridinylcarbonimidothioic acid with 4-chlorobenzyl chloride and 2-methylpropyl alcohol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process. The reaction conditions often include refluxing the mixture in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted derivatives with amine or thiol groups
Wissenschaftliche Forschungsanwendungen
Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, by targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the case of receptor interactions, the compound may act as an agonist or antagonist, influencing cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-(1,1-dimethylethyl)phenyl)methyl) O-(1-methylethyl) ester
- Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(1-methylethyl) ester
Uniqueness
Compared to similar compounds, Carbonimidothioic acid, 3-pyridinyl-, S-((4-chlorophenyl)methyl) O-(2-methylpropyl) ester stands out due to its specific ester linkage and the presence of a chlorophenyl group
Eigenschaften
CAS-Nummer |
51308-78-2 |
|---|---|
Molekularformel |
C17H19ClN2OS |
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
S-[(4-chlorophenyl)methyl] N-[2-(2-methylpropyl)pyridin-3-yl]carbamothioate |
InChI |
InChI=1S/C17H19ClN2OS/c1-12(2)10-16-15(4-3-9-19-16)20-17(21)22-11-13-5-7-14(18)8-6-13/h3-9,12H,10-11H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
DTJWGDQEBCZIHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


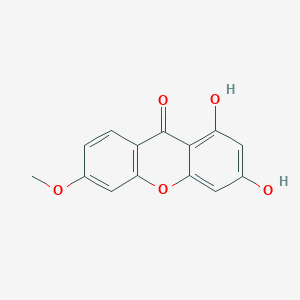
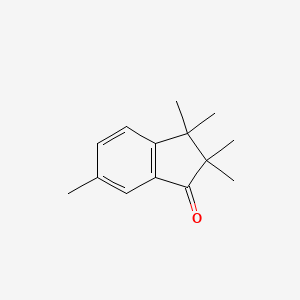
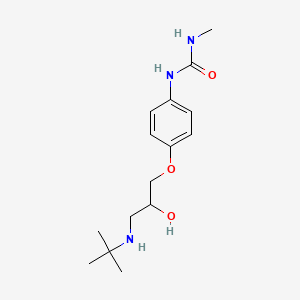

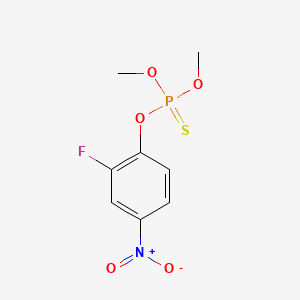
![1-(4-Methoxyphenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14658402.png)
